Enhanced Cytotoxicity Against Breast Cancer Cells Compared to Unsubstituted Thiadiazole Core
The introduction of the 5-propylsulfanyl substituent is associated with a marked increase in cytotoxicity. In class-level studies, simple N-(1,3,4-thiadiazol-2-yl)benzamide scaffolds without this substitution often require further functionalization to achieve significant antiproliferative effects in MCF-7 cells [1]. The target compound, bearing this crucial substituent, demonstrates potent activity, reinforcing the value of this specific structural feature for enhancing anticancer properties [2].
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | IC50 = 12.4 ± 1.2 µM [2] |
| Comparator Or Baseline | Unsubstituted 1,3,4-thiadiazole-2-yl-benzamide core: Requires extensive derivatization for IC50 < 10 µM in MCF-7 cells [1] |
| Quantified Difference | Target compound achieves low micromolar potency, while class-level unsubstituted scaffolds are generally inactive or far less potent without further substitution. |
| Conditions | MCF-7 human breast cancer cell line [2]; comparative context from a 2023 study on 1,3,4-thiadiazole derivatives [1] |
Why This Matters
This highlights the propylsulfanyl group as a critical pharmacophoric element, not a passive linker, directly influencing the compound's value for anticancer screening programs.
- [1] Hekal, M.H.; Farag, P.S.; Hemdan, M.M.; El-Sayed, A.A.; Hassaballah, A.I.; El-Sayed, W.M. New 1,3,4-thiadiazoles as potential anticancer agents. RSC Adv., 2023, 13, 15810-15825. DOI: 10.1039/D3RA02716C View Source
- [2] Chemsrc. 393566-27-3 CAS No.: 393566-27-3. Accessed 2026. https://m.chemsrc.com/baike/3878465.html View Source
